molecular formula C10H17NO B14203668 3-Cyclohexyl-N-methylprop-2-enamide CAS No. 848477-86-1

3-Cyclohexyl-N-methylprop-2-enamide

Cat. No.: B14203668
CAS No.: 848477-86-1
M. Wt: 167.25 g/mol
InChI Key: ZOCNWUOYKKXXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyl-N-methylprop-2-enamide is an organic compound with the molecular formula C11H19NO It is characterized by a cyclohexyl group attached to a prop-2-enamide structure, where the nitrogen atom is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-N-methylprop-2-enamide typically involves the reaction of cyclohexylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then methylated using methyl iodide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-N-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexyl-N-methylprop-2-enamide oxides or hydroxylated derivatives.

    Reduction: Formation of cyclohexyl-N-methylprop-2-enamine.

    Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

3-Cyclohexyl-N-methylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-((2-Methyl-4-oxopentan-2-yl)prop-2-enamide): Another amide with a similar structure but different substituents.

    Cyclohexylamine: The parent amine from which 3-Cyclohexyl-N-methylprop-2-enamide is derived.

    Acryloyl Chloride: A key reactant in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific combination of a cyclohexyl group and a methylated amide nitrogen. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

848477-86-1

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-cyclohexyl-N-methylprop-2-enamide

InChI

InChI=1S/C10H17NO/c1-11-10(12)8-7-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,11,12)

InChI Key

ZOCNWUOYKKXXQM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C=CC1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.